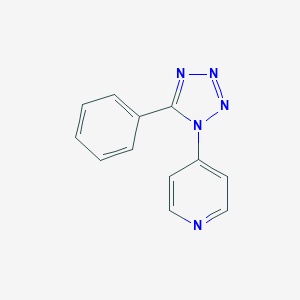

4-(5-phenyl-1H-tetraazol-1-yl)pyridine

Description

Significance of Tetrazole and Pyridine (B92270) Moieties in Contemporary Chemical Research

The foundational components of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine, the tetrazole and pyridine rings, are individually recognized as "privileged scaffolds" in chemical and pharmaceutical sciences.

The tetrazole moiety , a five-membered ring containing four nitrogen atoms, has garnered immense interest, particularly in medicinal chemistry. numberanalytics.com Although not found in natural products, its synthetic derivatives are integral to numerous marketed drugs. lifechemicals.com One of its most valued roles is as a bioisostere of the carboxylic acid group. nih.gov This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by increasing lipophilicity. numberanalytics.comnih.gov The tetrazole ring's high nitrogen content and unique electronic properties also allow it to participate in hydrogen bonding with biological targets, which is crucial for the efficacy of drugs like the antihypertensives Losartan and Irbesartan. numberanalytics.com Consequently, tetrazole derivatives have been successfully developed as anticancer, antibacterial, antiviral, and antihypertensive agents. nih.govanjs.edu.iqresearchgate.net

The pyridine moiety , a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.com It is a fundamental structural unit in a vast number of natural products, including certain vitamins and alkaloids, and is a key pharmacophore in thousands of pharmaceutical drugs. rsc.orgresearchgate.net Pyridine's inclusion in a molecule can improve water solubility, a desirable trait for drug candidates. nih.gov The nitrogen atom imparts distinct reactivity and allows the ring to act as a ligand, a base, and a hydrogen bond acceptor. numberanalytics.comchempanda.com This versatility makes pyridine and its derivatives indispensable in drug design, agrochemicals, catalysis, and materials science. nih.govchempanda.com

Rationale for Investigating Phenyl-Tetrazolyl-Pyridine Architectures

The decision to synthesize and study molecules that combine phenyl, tetrazole, and pyridine groups is based on the principles of rational drug design and materials engineering. The core idea is that such a hybrid architecture can synergistically combine the advantageous properties of each component.

From a medicinal chemistry perspective, this architecture is compelling. The tetrazole group can act as a stable bioisostere for other functional groups, while the pyridine ring can enhance solubility and provide a well-established scaffold for interacting with biological systems. rsc.orgnih.gov The phenyl group offers a tuneable hydrophobic component that can be critical for binding to the active sites of enzymes or receptors. The combination of these three fragments can lead to "hybrid" heterocyclic systems with the potential for multitarget biological activity. mdpi.com For instance, research on complex drug analogues has shown that replacing a phenyl group with a pyridine ring in a tetrazole-containing molecule can significantly improve solubility and reduce undesirable interactions with metabolic enzymes. nih.gov

In materials science, the nitrogen-rich tetrazole and pyridine rings are excellent ligands for coordinating with metal ions. This property is exploited to construct functional metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org These materials have potential applications in areas such as gas storage and catalysis. The specific geometry and electronic nature of the phenyl-tetrazolyl-pyridine structure can influence the resulting framework's architecture and properties.

Overview of the Current Academic Research Landscape on this compound and Analogues

While published research focusing specifically on this compound is limited, a significant body of academic work exists for its isomers and structural analogues. This research provides valuable insights into the synthesis, characterization, and potential applications of this class of compounds.

A notable example is the detailed study of its isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine . This compound was successfully synthesized in high yield (87%) through a Chan–Evans–Lam cross-coupling reaction between 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid. mdpi.comresearchgate.net Its structure was unambiguously confirmed through a suite of advanced analytical techniques, including NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction. mdpi.com Computational studies predicted that this molecule could exhibit multitarget biological activity, potentially acting as an analgesic or an inhibitor of specific nicotine (B1678760) receptors. mdpi.com

Table 1: Synthesis and Properties of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine An Isomer of this compound

| Property | Description | Reference |

| Synthesis Method | Chan–Evans–Lam cross-coupling of 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid in DMSO with a Cu₂O catalyst. | mdpi.com |

| Yield | 87% | mdpi.com |

| Melting Point | 125–126 °C | mdpi.com |

| Appearance | Colorless crystal | mdpi.com |

| ¹H-NMR (DMSO-d₆) | Signals at δ 9.37, 8.83, 8.57, 8.22–8.16, 7.78–7.74, and 7.68–7.57 ppm, corresponding to the pyridine and phenyl protons. | mdpi.com |

| ¹³C-NMR (DMSO-d₆) | Signals at δ 164.85, 151.09, 141.09, 131.17, 129.43, 128.00, 126.75, and 124.87 ppm. The chemical shift of the tetrazole carbon (164.85 ppm) confirms the N2-isomer. | mdpi.com |

| Molecular Structure | X-ray analysis revealed a near-planar structure with a torsion angle of ~11 degrees between the tetrazole and pyridine rings. | mdpi.com |

Research on simpler analogues, such as 4-(1H-tetrazol-5-yl)pyridine , which lacks the phenyl substituent, has focused on its structural properties and its potential as a building block for phase-transition dielectric materials. nih.gov Studies have detailed the crystal structures of its salts, where the pyridine and tetrazole rings are nearly coplanar. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

57761-77-0 |

|---|---|

Molecular Formula |

C12H9N5 |

Molecular Weight |

223.23g/mol |

IUPAC Name |

4-(5-phenyltetrazol-1-yl)pyridine |

InChI |

InChI=1S/C12H9N5/c1-2-4-10(5-3-1)12-14-15-16-17(12)11-6-8-13-9-7-11/h1-9H |

InChI Key |

ZETIMANHVGKVHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Conformational Analysis of 4 5 Phenyl 1h Tetraazol 1 Yl Pyridine

X-ray Crystallographic Investigations

X-ray crystallography provides definitive proof of molecular structure and insights into the packing of molecules in the solid state. Although a specific crystallographic report for 4-(5-phenyl-1H-tetraazol-1-yl)pyridine was not identified, analysis of its isomers provides a strong predictive framework for its structural characteristics.

Determination of Molecular and Crystal Structures

The molecular structure of phenyl-tetrazolyl-pyridine systems is characterized by the relative orientation of the three aromatic rings. In the related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, X-ray diffraction analysis shows a nearly planar structure. The torsion angle between the phenyl and tetrazole rings is approximately 180°, while the angle between the tetrazole and pyridine (B92270) rings is about 11°. Similarly, in the salt 4-(1H-tetrazol-5-yl)pyridinium bromide, the pyridine and tetrazole rings are almost coplanar, with a small dihedral angle of 6.41(2)° between them. This suggests that the molecule of this compound is also likely to adopt a relatively planar conformation in the solid state, which maximizes π-system conjugation.

Crystallographic data for related compounds are presented below to illustrate typical parameters.

Table 1: Comparative Crystallographic Data for Related Phenyl-Tetrazolyl-Pyridine Compounds

| Parameter | 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | 4-(1H-tetrazol-5-yl)pyridinium bromide |

|---|---|---|

| Formula | C₁₂H₉N₅ | C₆H₆N₅⁺ · Br⁻ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pna2₁ |

| a (Å) | 10.380(3) | 13.564(3) |

| b (Å) | 5.4690(16) | 12.828(3) |

| c (Å) | 18.729(5) | 4.8810(10) |

| **β (°) ** | 94.69(3) | 90 |

| **Volume (ų) ** | 1058.5(5) | 848.3(3) |

| Z | 4 | 4 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In tetrazole-containing compounds, hydrogen bonding and π-π stacking are common and significant packing motifs. For instance, the crystal structure of 4-(1H-tetrazol-5-yl)pyridinium bromide features N—H···Br hydrogen bonds that link the cations and anions into one-dimensional chains.

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Heterocyclic Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 51.7 |

| C···H / H···C | 29.2 |

| O···H / H···O | 8.6 |

| N···H / H···N | 6.9 |

Data derived from the analysis of (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Tautomerism and Conformational Polymorphism in the Solid State

Tetrazoles exhibit annular tautomerism, a phenomenon where a proton can reside on different nitrogen atoms of the heterocyclic ring. For a 5-phenyltetrazole moiety, substitution of the pyridine ring can occur at the N1 or N2 position of the tetrazole, leading to 1,5- and 2,5-disubstituted isomers, respectively. These are distinct compounds with different properties. For example, a study on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester confirmed its crystallization as the 2-tautomeric form.

Furthermore, constitutional isomerism exists between N-substituted tetrazoles, like the title compound, and C-substituted tetrazoles, such as 5-(4-pyridyl)-1H-tetrazole. The specific isomer obtained during synthesis is often directed by reaction conditions.

Conformational polymorphism, where a compound crystallizes in multiple forms with different molecular conformations, is also a possibility for flexible molecules like this. While not specifically reported for the title compound, different packing arrangements could arise from rotations around the single bonds connecting the aromatic rings.

Solution-Phase Conformational Studies

In solution, molecules are dynamic and can adopt various conformations. Spectroscopic techniques, particularly NMR, coupled with theoretical calculations, are essential for understanding these solution-phase behaviors.

Spectroscopic Evidence for Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation in solution. In ¹H and ¹³C-NMR spectra of phenyl-tetrazolyl-pyridine systems, the chemical shifts of the protons and carbons provide detailed information about the electronic environment of the nuclei. For instance, the chemical shift of the tetrazole carbon can distinguish between 1,5- and 2,5-disubstituted isomers, which differ by approximately 10 ppm. The signals for the pyridine and phenyl ring protons can be unambiguously assigned, and their chemical shifts can be influenced by the relative orientation of the rings.

Rotational Isomerism of Phenyl-Tetrazolyl-Pyridine Systems

The single bonds connecting the pyridine, tetrazole, and phenyl rings allow for rotation, leading to the possibility of different rotational isomers (rotamers). For the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, two distinct rotamers are possible due to rotation around the N2-C4 bond linking the tetrazole and pyridine rings. Theoretical calculations (DFT B3LYP) have been used to determine the relative energies and dipole moments of these rotamers, providing insight into which conformation is more stable in the gas phase and in solution. Such rotational isomerism is a key feature of the conformational landscape of this compound as well, influencing its interactions and properties in solution.

Comprehensive Spectroscopic Characterization of 4 5 Phenyl 1h Tetraazol 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(5-phenyl-1H-tetrazol-1-yl)pyridine, both ¹H and ¹³C NMR, along with advanced techniques, are employed to confirm its specific isomeric structure.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For 4-(5-phenyl-1H-tetrazol-1-yl)pyridine, the spectrum is expected to show distinct signals corresponding to the protons on the phenyl and pyridine (B92270) rings.

Based on analyses of structurally similar compounds, such as the 3-pyridyl isomer, the proton signals can be predicted. mdpi.com The protons on the pyridine ring are anticipated to appear in the downfield region due to the electron-withdrawing nature of the nitrogen atom. The protons on the phenyl ring will resonate in the typical aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-(5-phenyl-1H-tetrazol-1-yl)pyridine

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to N) | ~8.8-9.0 | Doublet (d) |

| Pyridine H (meta to N) | ~7.9-8.1 | Doublet (d) |

| Phenyl H (ortho) | ~8.2 | Multiplet (m) |

| Phenyl H (meta, para) | ~7.6-7.7 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. A critical aspect for this molecule is confirming the point of attachment on the tetrazole ring. It is well-established that the chemical shift of the tetrazole carbon (C5) differs significantly depending on whether the substituent is on the N1 or N2 position. For 2,5-disubstituted tetrazoles, the C5 signal appears around δ = 164-165 ppm. mdpi.com In contrast, for the 1,5-disubstituted isomer, as is the case for 4-(5-phenyl-1H-tetrazol-1-yl)pyridine, this signal is shifted upfield by approximately 10 ppm, expected to appear near δ = 154-155 ppm. mdpi.com The remaining carbon signals correspond to the phenyl and pyridine rings.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-(5-phenyl-1H-tetrazol-1-yl)pyridine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Tetrazole C5 | ~154-155 |

| Pyridine C (ortho to N) | ~151 |

| Pyridine C (ipso-attachment) | ~145 |

| Pyridine C (meta to N) | ~122 |

| Phenyl C (ipso-attachment) | ~124 |

| Phenyl C (ortho, meta, para) | ~128-132 |

To unequivocally confirm the covalent linkages within 4-(5-phenyl-1H-tetrazol-1-yl)pyridine, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling networks within the pyridine and phenyl rings, confirming the relative positions of the protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Vibrational (Infrared, IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of 4-(5-phenyl-1H-tetrazol-1-yl)pyridine is characterized by absorptions from the aromatic rings and the tetrazole core. scielo.org.zaresearchgate.net Data from the analogous 3-pyridyl isomer shows characteristic peaks at 3074 cm⁻¹ (aromatic C-H stretching), and several bands between 1450-1583 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. mdpi.com

Table 3: Characteristic IR Absorption Bands for 4-(5-phenyl-1H-tetrazol-1-yl)pyridine

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=N), ν(C=C) | 1600-1450 | Stretching vibrations of the pyridine, phenyl, and tetrazole rings |

| Ring Vibrations | 1100-1000 | Tetrazole ring skeletal vibrations |

| δ(C-H) | 900-675 | Out-of-plane C-H bending |

Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For aromatic and heterocyclic systems like 4-(5-phenyl-1H-tetrazol-1-yl)pyridine, the spectrum is dominated by π→π* transitions. Analysis of the closely related 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol (B145695) revealed three primary absorption bands. mdpi.com It is expected that the 4-pyridyl isomer will exhibit a similar profile.

Table 4: UV-Vis Absorption Data (from 3-pyridyl isomer)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| ~274 | ~23,600 | π→π* transition |

| ~236 | ~26,200 | π→π* transition |

| ~202 | ~40,000 | π→π* transition |

The high molar absorptivity values are characteristic of extended conjugated π-systems.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. mdpi.com

For 4-(5-phenyl-1H-tetrazol-1-yl)pyridine (molecular formula C₁₂H₉N₅), the calculated monoisotopic mass is 223.0858 Da. High-resolution mass spectrometry (HRMS) would be expected to find a molecular ion [M+H]⁺ at m/z 224.0931, confirming the elemental composition. mdpi.com

The fragmentation pattern of tetrazoles is highly characteristic. The primary and most notable fragmentation pathway involves the facile loss of a molecule of nitrogen (N₂, 28 Da) from the tetrazole ring. rsc.org This is often followed by the loss of a second N₂ molecule. rsc.org This sequential loss is a diagnostic feature for identifying the tetrazole moiety.

Table 5: Predicted Mass Spectrometry Fragmentation for 4-(5-phenyl-1H-tetrazol-1-yl)pyridine

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₉N₅]⁺ | 223.09 | Molecular Ion (M⁺) |

| [C₁₂H₉N₃]⁺ | 195.08 | Fragment from loss of N₂ |

| [C₁₁H₉N]⁺ | 167.07 | Fragment from loss of second N₂ |

This distinct fragmentation pattern provides strong corroborating evidence for the proposed structure.

Theoretical and Computational Investigations of 4 5 Phenyl 1h Tetraazol 1 Yl Pyridine

Density Functional Theory (DFT) Based Computations

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems, offering a balance between accuracy and computational cost. For 4-(5-phenyl-1H-tetraazol-1-yl)pyridine, DFT calculations provide deep insights into its fundamental chemical properties. These computations are typically performed using a functional, such as B3LYP or PBE0, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. pnrjournal.com Such studies often incorporate solvent effects through models like the Polarizable Continuum Model (PCM) to better simulate real-world conditions. mdpi.com

DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of this compound. The process involves finding the lowest energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Molecular Geometry: The key geometric parameters for a molecule like this compound are the dihedral angles between the planar phenyl, tetrazole, and pyridine (B92270) rings. For a closely related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, DFT calculations have shown that the molecule adopts a nearly planar structure. mdpi.com X-ray diffraction data for similar compounds, such as 4-(1H-tetrazol-5-yl)pyridinium chloride, reveal a small dihedral angle of just 5.58 (11)° between the tetrazole and pyridine rings. nih.govresearchgate.net In the case of this compound, the phenyl and pyridine rings are attached to different nitrogen atoms of the tetrazole ring. Theoretical calculations predict that the most stable conformer would have significant twisting between the rings to minimize steric hindrance. For instance, DFT studies on 1-phenyl-4-allyl-tetrazol-5-one showed that different functionals (PBE0, M06-HF, and B3LYP) predict different most stable torsion angles for the phenyl group, highlighting the sensitivity of the computational model. mdpi.com

Below is a table of representative bond lengths and angles for tetrazole rings, which are consistent with values used in DFT studies. nih.gov

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| N-N Bond Length | 1.310 - 1.390 Å | Bond distance between adjacent nitrogen atoms in the tetrazole ring. |

| C-N Bond Length | 1.315 - 1.370 Å | Bond distance between carbon and nitrogen atoms in the tetrazole ring. |

| N-N-N Angle | ~108 - 110° | Internal bond angle within the tetrazole ring. |

| N-C-N Angle | ~105 - 108° | Internal bond angle at the carbon atom of the tetrazole ring. |

Electronic Structure and Energetic Calculations: The electronic properties, such as the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, are readily calculated using DFT. The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Energetic calculations are used to determine the relative stability of different isomers or conformers (rotamers). For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, calculations showed the energy differences between various rotational conformations, helping to identify the most stable structure. mdpi.com Similar calculations for this compound would reveal the energetic landscape associated with the rotation of the phenyl and pyridyl groups. High-level computational methods like G4, G4MP2, and CBS-QB3 can be employed to calculate thermodynamic properties such as the standard enthalpy of formation with high accuracy. researchgate.netmdpi.com

| Rotamer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Rotamer 1 (Planar) | 0.00 | 3.5 |

| Rotamer 2 (Twisted) | 1.25 | 3.3 |

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can aid in the characterization and identification of compounds.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when scaled by an appropriate factor, often show good agreement with experimental FT-IR spectra. pnrjournal.com For instance, in the study of 5-(benzylthio)-1H-tetrazole, characteristic vibrational peaks for the tetrazole group were identified computationally and compared with experimental data. pnrjournal.com For this compound, key vibrational modes would include the N-H stretching, C=N stretching of the rings, and C-H bending modes of the phenyl and pyridine groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions, corresponding to the absorption maxima (λ_max) in a UV-Vis spectrum. For related tetrazole derivatives, TD-DFT has been used to simulate UV spectra, showing that the choice of functional can significantly impact the accuracy of the prediction. mdpi.com Unsubstituted tetrazoles typically absorb below 200 nm, but substitution with chromophoric groups like phenyl and pyridine rings shifts the absorption to higher wavelengths. pnrjournal.com

NMR Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) is another strength of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations can help assign signals in experimental spectra and can be particularly useful for distinguishing between isomers. For example, the calculated ¹³C chemical shift of the tetrazole carbon atom is a key marker for distinguishing between 1,5- and 2,5-disubstituted tetrazoles, with a difference of approximately 10 ppm. mdpi.com

| Atom Type | Predicted ¹³C Shift (ppm) mdpi.com | Experimental ¹³C Shift (ppm) mdpi.com |

|---|---|---|

| C (tetrazole, 2,5-disubstituted) | ~164 | 164.25 |

| C (tetrazole, 1,5-disubstituted) | ~154 | 154.2 |

Tetrazoles can exist in different tautomeric forms. For a 5-substituted tetrazole, the proton can reside on different nitrogen atoms of the ring, leading to 1H- and 2H-tautomers. The position of the substituents on this compound specifies the 1H-tautomer. However, understanding the relative stability of this form compared to its corresponding 2H-tautomer, 4-(5-phenyl-2H-tetraazol-2-yl)pyridine, is crucial as the biological activity can be dependent on a specific tautomeric form.

DFT calculations are used to compute the total energies of the different tautomers. The tautomer with the lower energy is considered more stable. Studies on similar heterocyclic systems, such as pyrazolones and hydroxypyridines, have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.netstackexchange.com For tetrazoles, quantum-chemical calculations generally indicate that the relative stability of the 1H- and 2H-tautomers depends on the nature of the substituent at the C5 position. The interconversion pathways between tautomers can also be modeled by locating the transition state structure connecting them, allowing for the calculation of the energy barrier for the tautomerization process. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are essential for studying how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These studies are foundational in drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The scoring function estimates the free energy of binding, with more negative scores typically indicating a more stable complex and stronger binding. nih.govnih.gov

The general workflow involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation, often using DFT or other quantum mechanical methods.

Docking Simulation: Using software like AutoDock, a flexible ligand docking approach is often employed, allowing the ligand's rotatable bonds to move freely while the receptor is typically kept rigid. nih.gov The program then searches for the best binding poses.

The results of a docking simulation provide detailed information about the potential binding site and the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: The nitrogen atoms of the pyridine and tetrazole rings can act as hydrogen bond acceptors, while any N-H group on the tetrazole could be a donor. nih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl and pyridine rings can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Arene-H Interactions: The electron-rich tetrazole ring can interact with C-H bonds of the protein. nih.gov

Studies on tetrazole derivatives have shown that the tetrazole ring is often crucial for locking the molecule's geometry within the active site of a receptor. nih.gov For example, in a docking study of tetrazole derivatives with the CSNK2A1 receptor, a binding energy of -6.6210 kcal/mol was observed, with key interactions involving the tetrazole ring and an isoleucine residue. nih.gov Analysis of the top-ranked docking poses for this compound would reveal its most likely binding mode and the key residues involved in the interaction, providing a hypothesis for its mechanism of action that can be tested experimentally.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 4b | -6.6210 | ILE 174 | Arene-H Interaction |

| Derivative 4c | -6.8687 | LYS 68 | Side Chain Donor |

| Reference Ligand | -6.4434 | - | - |

Prediction of Activity Spectra for Substances (PASS) Methodologies

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity profile of a chemical compound based on its structural formula. nih.govscielo.org.za This in silico tool operates on the principle that the structure of a molecule is directly related to its biological function. nih.gov The PASS software analyzes the structure of a novel compound by comparing it to the structures of a vast database of well-known biologically active substances. nih.govscielo.org.za The algorithm, which is based on a naive Bayes classifier, calculates the probability of the new molecule being active (Pa) or inactive (Pi) for a wide range of biological activities. scielo.org.zaresearchgate.net

The PASS training set is extensive, compiled from publications, patents, and chemical databases, and contains information on over one million molecules, allowing for the prediction of several thousand types of biological activities. scielo.org.za These activities include pharmacotherapeutic effects, biochemical mechanisms of action, specific toxicities, and metabolic interactions. nih.govscielo.org.za The average accuracy of these predictions is estimated to be around 95%. researchgate.net

For a given compound like this compound, a PASS analysis would generate a list of potential biological activities with corresponding Pa and Pi values. Activities for which Pa is greater than Pi are considered possible for the compound. Researchers can then use this information to prioritize experimental testing, focusing on the most probable and novel activities. mdpi.com This approach allows for the identification of new potential therapeutic applications for compounds at a very early stage of research and development. researchgate.net

While specific PASS analysis data for this compound is not publicly available, the following table provides an illustrative example of what a typical output from a PASS prediction might look like for this compound.

Table 1: Illustrative PASS Prediction for this compound This table is a hypothetical representation for illustrative purposes and does not reflect experimentally validated data.

| Predicted Biological Activity | Pa (Prob. to be Active) | Pi (Prob. to be Inactive) |

|---|---|---|

| Antihypertensive | 0.650 | 0.015 |

| Anti-inflammatory | 0.585 | 0.032 |

| Phosphodiesterase inhibitor | 0.510 | 0.041 |

| Vasodilator | 0.495 | 0.056 |

| Kinase Inhibitor | 0.452 | 0.078 |

| Antiviral | 0.388 | 0.110 |

Photochemical Reaction Mechanism Elucidation via Computational Methods

The photochemical behavior of tetrazole derivatives is a subject of significant scientific interest, as these compounds can undergo various transformations upon UV irradiation. nih.govresearchgate.net A common feature of the photochemistry of 2,5-disubstituted tetrazoles is the cleavage of the tetrazole ring, which typically involves the extrusion of a molecule of dinitrogen (N₂). nih.govmdpi.com This decomposition leads to the formation of highly reactive intermediates, such as nitrilimines, which can then undergo further reactions to yield a variety of stable photoproducts. nih.govmdpi.com The specific nature of these products is highly dependent on the substituents on the tetrazole ring and the reaction conditions, such as the solvent used. nih.govmdpi.com

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of these photochemical reactions. researchgate.netmdpi.comuc.pt Theoretical studies on related tetrazole compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, have been used to map out the potential energy surfaces of the reaction pathways. researchgate.netmdpi.com These calculations can identify the structures of intermediates and transition states along the reaction coordinate.

For a compound like this compound, a computational investigation would likely model the photodegradation pathway beginning with excitation to an electronically excited state (e.g., a triplet state). The primary step would be the photoextrusion of N₂, a process that can be modeled as either a concerted or stepwise cleavage of C-N and N-N bonds within the tetrazole ring. researchgate.netmdpi.com This would lead to a biradical intermediate. researchgate.netmdpi.com Subsequent steps, such as intramolecular cyclization or rearrangement, would be modeled to predict the final stable photoproducts. nih.gov By calculating the relative energies of all species involved (reactants, transition states, intermediates, and products), a detailed mechanistic picture can be constructed. mdpi.com

While a specific computational study on the photochemistry of this compound is not available in the reviewed literature, the table below provides a representative example of the energetic data that would be generated from such a DFT study to describe a reaction pathway.

Table 2: Illustrative Energetic Profile for a Hypothesized Photochemical Reaction Pathway This table is a hypothetical representation for illustrative purposes based on computational studies of similar tetrazole derivatives. Energies are relative to the ground state reactant.

| Species | Description | Illustrative Relative Energy (kJ/mol) |

|---|---|---|

| S₀ | Ground State Reactant | 0 |

| T₁ | Triplet Excited State | +295 |

| TS₁ | Transition State for N₂ extrusion | +340 |

| INT₁ | Biradical Intermediate post-N₂ extrusion | +150 |

| TS₂ | Transition State for rearrangement | +210 |

Coordination Chemistry of Phenyl Tetrazolyl Pyridine Ligands

Design and Synthesis of Metal Complexes Utilizing 4-(5-phenyl-1H-tetraazol-1-yl)pyridine Analogues

The design of metal complexes using phenyl-tetrazolyl-pyridine ligands is centered on the principles of crystal engineering and supramolecular chemistry. nih.gov The modular nature of these systems allows for the rational design of materials with targeted properties by carefully selecting the metal ion, the specific ligand isomer, and the reaction conditions. chemrxiv.org The synthesis of these complexes is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent under elevated temperature and pressure. researchgate.netnih.gov

The choice of metal ion is a critical factor influencing the final structure. Transition metals such as copper(II), zinc(II), cadmium(II), cobalt(II), and nickel(II) are commonly used due to their varied coordination preferences. rsc.orgnih.govnih.gov Additionally, the use of ancillary ligands or templates, such as 4,4'-bipyridine (B149096) or various amino alcohols, can direct the self-assembly process, leading to different structural outcomes and dimensionalities. nih.govrsc.org For instance, hydrothermal synthesis has been successfully employed to create a range of transition metal coordination complexes, including 2D and 3D frameworks, by reacting ligands like 4-((1H-tetrazol-5-yl) methyl) pyridine (B92270) with different metal salts and counterions. rsc.org

The synthetic pathway can also involve in situ generation of the tetrazole ring from a nitrile precursor through a [2+3] cycloaddition with an azide (B81097) source, often promoted by the presence of a metal ion which can act as a template or a Lewis acid catalyst. arkat-usa.orgunimi.it

Table 1: Examples of Synthesized Metal Complexes with Phenyl-Tetrazolyl-Pyridine Analogues

| Complex | Metal Ion | Ligand Analogue | Synthesis Method | Resulting Structure |

|---|---|---|---|---|

| [Cu(3TMP)] | Cu(II) | 3-((1H-tetrazol-5-yl) methyl) pyridine | Hydrothermal | 2D Layers |

| [Zn(3TMP)Cl] | Zn(II) | 3-((1H-tetrazol-5-yl) methyl) pyridine | Hydrothermal | 3D Framework |

| [Cd3(3TMP)4(N3)2]·0.38H2O | Cd(II) | 3-((1H-tetrazol-5-yl) methyl) pyridine | Hydrothermal | 3D Framework |

| [Co(Hpptz)(OH)]·H2O | Co(II) | 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole | Hydrothermal | 3D Supramolecular Architecture |

This table presents data for analogues to illustrate synthetic strategies.

Diversity in Coordination Modes of Tetrazole and Pyridine Moieties to Metal Centers

The structural diversity of complexes derived from phenyl-tetrazolyl-pyridine ligands stems directly from the versatile coordination behavior of the tetrazole and pyridine groups. rsc.org Tetrazoles are particularly flexible, capable of coordinating to metal ions through any of their four nitrogen atoms (N1, N2, N3, N4). arkat-usa.org This allows them to act as monodentate, bidentate, or multidentate bridging ligands, connecting two or more metal centers to form coordination polymers. arkat-usa.orgresearchgate.net

The pyridine moiety typically coordinates in a terminal fashion through its single nitrogen atom. However, when the ligand acts as a bridge, both the pyridine and one or more nitrogen atoms from the tetrazole ring can bind to different metal centers. This dual functionality is key to building extended networks.

Common coordination modes observed for tetrazole-based ligands include:

Monodentate: Coordination through a single nitrogen atom (e.g., N1 or N2). arkat-usa.org

Bidentate Chelating: Coordination of a single metal ion by two adjacent nitrogen atoms of the tetrazole ring, which is less common. A more frequent bidentate mode involves the pyridyl nitrogen and a tetrazole nitrogen. arkat-usa.org

Bridging: The tetrazole ring can bridge two or more metal centers using different nitrogen atoms. For example, the µ-κN2:κN3 coordination mode has been observed. unimi.it A µ-1,2,3,4 coordination mode has also been reported where the tetrazole ring connects two metal atoms of one type and two of another. researchgate.net

This variability in coordination allows for the formation of structures with different dimensionalities, from simple mononuclear complexes to intricate 3D frameworks. rsc.orgarkat-usa.org The specific mode adopted is influenced by factors such as the identity of the metal ion, the steric hindrance of the ligand, the presence of counter-ions, and the solvent system used during synthesis. rsc.org

Structural Characterization of Metal-Ligand Complexes

Other essential characterization techniques include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern with the one simulated from single-crystal data. researchgate.netlookchem.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination environment. Shifts in the vibrational frequencies of the C=N and N=N bonds of the tetrazole and pyridine rings upon coordination to a metal ion can confirm the involvement of these groups in binding. rsc.orgnih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. researchgate.netrsc.org

Through these methods, the structures of various complexes with analogous ligands have been elucidated, revealing diverse architectures such as 1D fishbone-like chains, 2D layers, and complex 3D frameworks with specific topological features. rsc.orgnih.gov For example, complexes with the ligand 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole have been shown to form 22-membered M2L2 rings as fundamental building blocks. researchgate.net

Table 2: Structural Data for an Exemplary Metal-Organic Framework Analogue

| Feature | [Co(Hpptz)(OH)]·H2O |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Coordination Geometry | Distorted Octahedral |

| Key Structural Motif | 22-membered Co2L2 rings |

| Dimensionality | 3D Supramolecular Architecture |

This table presents data for an analogue to illustrate structural characterization. researchgate.net

Influence of Coordination on Electronic and Magnetic Properties

The coordination of phenyl-tetrazolyl-pyridine ligands to metal centers significantly influences the electronic and magnetic properties of the resulting materials. The nature of the metal ion and its coordination geometry are the primary determinants of these properties. rsc.orgmdpi.com

Electronic Properties: Coordination can impact the photoluminescent behavior of the complexes. While many ligands exhibit fluorescence in their free state, coordination to a metal ion can either enhance, quench, or shift the emission wavelength. rsc.orgunimi.it For instance, a 2D zinc(II) coordination polymer incorporating a tetrazole/diketone mixed ligand showed solid-state luminescence that was red-shifted compared to the free ligand. unimi.it This tunability of optical properties makes these materials interesting for applications in sensing and optoelectronics. nih.gov

Magnetic Properties: Complexes containing paramagnetic metal ions, such as Co(II) or Mn(II), often exhibit interesting magnetic behaviors. researchgate.netrsc.org The ligand framework mediates the magnetic exchange interactions between the metal centers. Depending on the distance between metal ions and the nature of the bridging pathway, these interactions can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment). rsc.orgmdpi.com

For example, a cobalt(II) complex with a tetrazole-based ligand was found to exhibit frequency-dependent magnetic behavior, while other complexes have shown weak antiferromagnetic coupling. researchgate.netrsc.org In some cases, coordination polymers can exhibit slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs) or single-ion magnets (SIMs). rsc.org The electronic structure, particularly the d-orbital splitting and spin density distribution, which can be investigated by theoretical methods like Density Functional Theory (DFT), is crucial for understanding and predicting these magnetic properties. mdpi.comrsc.org

Table 3: Magnetic Properties of an Analogue Cobalt(II) Coordination Polymer

| Property | Observation for {Co2(DClQ)4(tpb)}n |

|---|---|

| Magnetic Anisotropy | Easy-axis |

| Magnetic Exchange | Weak antiferromagnetic |

| Dynamic Behavior | Slow magnetic relaxation under external field |

| Classification | Framework single-ion magnet |

This table presents data for an analogue to illustrate the influence of coordination on magnetic properties. rsc.org

Structure Activity Relationship Sar Methodologies for Phenyl Tetrazolyl Pyridine Systems

General Principles and Computational Approaches in SAR

The foundation of Structure-Activity Relationship (SAR) studies lies in the principle that the biological activity of a molecule is a function of its physicochemical properties, which are dictated by its chemical structure. For phenyl-tetrazolyl-pyridine systems, SAR investigations aim to identify the key structural features—pharmacophores—responsible for their interaction with biological targets. These studies systematically alter the different components of the scaffold: the phenyl ring, the tetrazole ring, and the pyridine (B92270) moiety, and assess the resulting changes in biological potency and selectivity.

A critical aspect of the phenyl-tetrazolyl-pyridine structure is the tetrazole ring, which is often employed as a bioisosteric replacement for a carboxylic acid group. nih.govresearchgate.net Tetrazoles share similar pKa values with carboxylic acids and possess a planar, electron-rich system that can participate in various non-covalent interactions. researchgate.net The nitrogen atoms within the tetrazole ring can act as both hydrogen bond donors (the N-H proton) and acceptors (the sp2 hybridized nitrogens), enabling diverse binding modes with target proteins. nih.govresearchgate.net

Modern SAR methodologies increasingly rely on computational approaches to complement experimental work. These in silico techniques provide valuable insights into the potential binding modes and affinities of novel analogs before their synthesis, thereby streamlining the drug discovery process.

Common Computational Approaches in SAR:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search virtual libraries for new compounds with the desired activity.

Density Functional Theory (DFT) Calculations: DFT methods are used to study the electronic properties of molecules, such as their electrostatic potential and frontier molecular orbitals, which can influence their reactivity and interaction with biological targets.

These computational tools, in conjunction with experimental data, provide a powerful platform for understanding the SAR of phenyl-tetrazolyl-pyridine systems and for the rational design of more potent and selective compounds.

Impact of Structural Modifications on Molecular Recognition and Interactions

Systematic modifications of the phenyl ring have revealed critical insights into the SAR of this scaffold. The position and nature of substituents on the phenyl ring can dramatically influence biological activity. For instance, in a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, the introduction of a methyl group at the 2-position of the phenyl ring resulted in higher potency compared to fluoro or chloro substituents at the same position, or an unsubstituted phenyl ring. researchgate.net This suggests that steric bulk and electronic properties at this position are crucial for optimal interaction with the target.

Similarly, modifications to the pyridine ring can have a profound impact. In studies of related heterocyclic systems, the introduction of different substituents on the pyridine ring was shown to affect antibacterial activity. nih.gov For example, the activity was influenced by the presence and orientation of a methyl group on a heteroaromatic ring attached to the pyridine. nih.gov

The following table summarizes the impact of hypothetical structural modifications on the biological activity of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine, based on general principles observed in related compound series.

| Modification | Position | Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| Phenyl Ring | para (4'-position) | Electron-withdrawing group (e.g., -Cl, -CF3) | Potentially increased | May enhance pi-stacking interactions or hydrogen bonding capabilities. |

| meta (3'-position) | Electron-donating group (e.g., -OCH3) | Variable | Effect is dependent on the specific target and binding pocket topology. | |

| ortho (2'-position) | Bulky group (e.g., -t-butyl) | Potentially decreased | Steric hindrance may prevent optimal binding. | |

| Pyridine Ring | 2-position | Introduction of a basic amine | Potentially increased | May form a key hydrogen bond with the target. |

| 3-position | Introduction of a halogen | Variable | Can alter electronic distribution and membrane permeability. |

It is important to note that these are generalized predictions, and the actual effect of any given substitution will be highly dependent on the specific biological target and its binding site architecture.

Rational Design Strategies Based on SAR Insights

The insights gained from Structure-Activity Relationship (SAR) studies are pivotal for the rational design of new and improved phenyl-tetrazolyl-pyridine derivatives. By understanding which structural features are essential for activity and which can be modified to enhance properties like potency, selectivity, and pharmacokinetic profiles, medicinal chemists can move beyond random screening and adopt a more targeted approach.

One key strategy is bioisosteric replacement . The tetrazole ring itself is a classic example, serving as a metabolically stable substitute for a carboxylic acid. nih.govthieme-connect.com This principle can be extended to other parts of the molecule. For instance, if a particular substituent on the phenyl ring is found to be important for activity but also contributes to poor solubility, it might be replaced with a different group that retains the key interactions but improves the physicochemical properties.

Another powerful strategy is scaffold hopping , where the core phenyl-tetrazolyl-pyridine structure is replaced with a different chemical scaffold that maintains the crucial pharmacophoric elements in the correct three-dimensional orientation. This can lead to the discovery of novel compound classes with completely different intellectual property landscapes.

Fragment-based drug design is another approach that can be informed by SAR data. If a small fragment of the molecule, for example, the substituted phenyl ring, is shown to be a key contributor to binding, this fragment can be used as a starting point to build a new molecule around it, optimizing interactions with the target protein.

The following table outlines some rational design strategies based on hypothetical SAR insights for the this compound scaffold.

| SAR Insight | Design Strategy | Example Modification | Desired Outcome |

|---|---|---|---|

| A hydrogen bond acceptor at the 4'-position of the phenyl ring is crucial for activity. | Introduce or enhance hydrogen bonding capacity. | Replace a methoxy (B1213986) group with a hydroxyl or cyano group. | Increased binding affinity and potency. |

| The pyridine nitrogen is involved in a critical electrostatic interaction. | Modulate the basicity of the pyridine ring. | Introduce electron-withdrawing or -donating groups on the pyridine ring. | Improved selectivity for the target protein. |

| The overall lipophilicity of the molecule is too high, leading to poor pharmacokinetic properties. | Introduce polar functional groups. | Add a hydroxyl or amino group to a non-critical position on the phenyl or pyridine ring. | Enhanced solubility and bioavailability. |

| A specific region of the binding pocket is unoccupied. | Extend the molecule to occupy this space. | Add a linker and a new functional group to the pyridine ring. | Increased van der Waals interactions and potency. |

Through the iterative process of design, synthesis, and biological testing, guided by the principles of SAR, it is possible to systematically optimize the phenyl-tetrazolyl-pyridine scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.

Applications of Phenyl Tetrazolyl Pyridine Derivatives in Materials Science and Other Fields

Energetic Materials Research and Development

Tetrazole derivatives are notable for their high nitrogen content and significant positive enthalpies of formation, which result in the release of a substantial amount of energy and the generation of dinitrogen gas upon decomposition. nih.govwikipedia.org These properties make them promising candidates for the development of energetic materials, such as explosives and propellants for missiles. nih.govacs.org The combustion of these nitrogen-rich compounds is also more environmentally friendly, producing non-toxic gases like water and nitrogen. wikipedia.org

The energy potential of tetrazole compounds can be further enhanced by modifying their structure, for instance, by introducing N-oxide groups. This modification increases the oxygen balance and provides additional coordination sites for metal ions, leading to improved density and detonation velocity in the resulting energetic coordination polymers (ECPs). nih.gov Research has focused on creating ECPs using tetrazole-based ligands to develop green and stable high-energy-density materials. nih.govnih.gov For example, novel bimetallic energetic coordination polymers have been synthesized using 1,5-di(nitramino)tetrazole (DNAT), demonstrating the versatility of the tetrazole ring in creating complex energetic systems. nih.gov

While the general class of tetrazoles is well-regarded for these properties, specific research into 4-(5-phenyl-1H-tetraazol-1-yl)pyridine as an energetic material is not extensively documented in the available literature. However, the fundamental properties of the phenyl-tetrazolyl-pyridine structure suggest potential in this area. For instance, the thermal decomposition of a related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, involves the elimination of N2, a characteristic feature of energetic tetrazoles. mdpi.com

Table 1: General Energetic Properties of Tetrazole Derivatives

| Property | Description | Relevance to Phenyl-Tetrazolyl-Pyridine Derivatives |

| High Nitrogen Content | Tetrazole rings are among the most nitrogen-rich aromatic heterocycles. | The presence of the tetrazole ring in the molecule suggests a high nitrogen content, a primary indicator of energetic potential. |

| Positive Enthalpy of Formation | Decomposition is highly exothermic, releasing significant energy. | This is a key characteristic of all tetrazole compounds, implying energetic capabilities. nih.govwikipedia.org |

| Gas Generation | Decomposition produces large volumes of gas, primarily N2. | This property is crucial for applications like propellants and airbags. nih.govwikipedia.org |

| Thermal Stability | Stability is a critical factor for the safe handling and storage of energetic materials. | The stability of phenyl-tetrazolyl-pyridine derivatives would need specific evaluation to determine their practical utility. |

| Coordination Ability | The nitrogen atoms of the tetrazole ring can coordinate with metal ions to form energetic coordination polymers (ECPs). | This allows for the tuning of energetic properties by selecting different metal centers. nih.govnih.gov |

Applications in Imaging Technologies and Photography

Tetrazole derivatives have found applications in imaging and photography, primarily as stabilizers in photographic emulsions. nih.govacs.orgacs.org The photochemical properties of tetrazoles are also being explored for advanced imaging applications. nih.gov Photolysis of tetrazole derivatives can lead to the cleavage of the tetrazole ring and the formation of various photoproducts, a process that is highly dependent on the substituents and the reaction environment. nih.gov

Recent research has demonstrated the use of a hydroxy-pendant phenyl tetrazole as a "photocage" for creating photoactivatable fluorophores. researchgate.net Upon photolysis, the tetrazole-based photocage undergoes rapid cleavage, leading to a change in the electronic properties of the molecule and triggering fluorescence. This technology has been successfully applied in live-cell fluorescence imaging, including super-resolution techniques like stimulated emission depletion (STED) microscopy. researchgate.net

Furthermore, light-induced reactions involving tetrazoles, such as the tetrazole-alkene photoclick chemistry, are being developed for spatiotemporal control over bioorthogonal labeling of proteins in living cells. nih.gov While these applications highlight the potential of the tetrazole moiety in imaging, specific studies on This compound for these purposes are not detailed in the available literature. The photophysical properties of this specific isomer would need to be investigated to determine its suitability for such applications.

Table 2: Photochemical and Imaging-Related Applications of Tetrazole Derivatives

| Application Area | Mechanism/Role of Tetrazole | Example Compound Class |

| Photography | Act as antifoggants and stabilizers in photographic materials. nih.govacs.orgacs.org | General 5-substituted 1H-tetrazoles. acs.org |

| Photoimaging | Used as stabilizers. nih.gov | General tetrazole derivatives. nih.gov |

| Fluorescence Imaging | Serve as photocages that can be cleaved by light to activate a fluorophore. researchgate.net | Hydroxy-pendant phenyl tetrazoles. researchgate.net |

| Bioorthogonal Labeling | Participate in light-triggered "photoclick" reactions for labeling biomolecules. nih.gov | Tetrazine-bearing proteins reacting with cyclopropenone-caged bicyclononynes. nih.gov |

Role in Functional Material Design

The ability of the tetrazole ring's nitrogen atoms to coordinate with metal ions makes phenyl-tetrazolyl-pyridine derivatives valuable ligands for the design of functional coordination polymers and metal-organic frameworks (MOFs). lifechemicals.comresearchgate.net These materials have potential applications in areas such as gas storage, catalysis, and molecular electronics. lifechemicals.comnih.gov The structural diversity of these materials can be controlled by the coordination modes of the tetrazole ligand and the choice of the metal center. rsc.org

For instance, synthetic polymers incorporating tetrazole fragments in their repeating units are being investigated as highly prospective materials, with one example being a microporous organic polymer that demonstrates high efficacy and selectivity in capturing CO2 gas. lifechemicals.com The synthesis of a related isomer, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, highlights the interest in these compounds as components of functional materials. mdpi.com

Moreover, 1,5-disubstituted tetrazoles are recognized for their utility in materials science for creating nitrogen-rich, high-energy-density materials. researchgate.net The design and synthesis of these compounds are driven by the need for materials with specific functional properties, which can be tuned by altering the substituents on the tetrazole ring. nih.gov While the general principles are established, detailed research on the specific role of This compound in the design of functional materials is limited in the reviewed literature.

Future Research Directions and Unexplored Avenues for 4 5 Phenyl 1h Tetraazol 1 Yl Pyridine

Innovations in Synthetic Methodologies

The advancement of organic synthesis is continuously driven by the need for efficiency, sustainability, and molecular diversity. For 4-(5-phenyl-1H-tetraazol-1-yl)pyridine, future research should pivot from traditional multi-step procedures towards more innovative and streamlined synthetic strategies.

Future avenues include the adoption of multicomponent reactions (MCRs) , which offer a powerful approach to building molecular complexity in a single step from three or more starting materials. beilstein-journals.org For instance, developing a novel MCR protocol, such as a Passerini or Ugi-type reaction, could enable the rapid assembly of a library of analogs from simple, readily available precursors. beilstein-journals.org This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. beilstein-journals.org

Furthermore, the exploration of environmentally benign reaction conditions is a critical research direction. This includes the development of solvent-free (neat) synthesis or the use of greener solvents. One-pot multi-component reactions under fusion conditions, which have been successful for other tetrazole derivatives, could offer a spectacular yield and a clean synthetic profile for this compound and its derivatives. nih.gov

Advanced catalytic systems also present a promising frontier. While copper-catalyzed coupling reactions, such as the Chan-Evans-Lam (CEL) coupling, have been effectively used for the N-arylation of tetrazoles, there is scope for innovation. mdpi.comresearchgate.net Future work could focus on developing more active and robust catalysts (e.g., based on other transition metals or novel ligand designs) that operate under milder conditions, tolerate a wider range of functional groups, and are recyclable.

| Synthetic Approach | Traditional Method | Proposed Innovative Method | Potential Advantages |

| Overall Strategy | Stepwise formation of tetrazole ring followed by coupling to pyridine (B92270). | One-pot multicomponent reactions (MCRs). beilstein-journals.orgnih.gov | Increased efficiency, reduced waste, rapid library generation. |

| Key Coupling Step | Standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Advanced Chan-Evans-Lam (CEL) coupling or novel catalytic systems. mdpi.com | Milder reaction conditions, broader substrate scope. |

| Reaction Conditions | Use of conventional organic solvents. | Solvent-free (neat) synthesis or use of green solvents. nih.gov | Reduced environmental impact, simplified purification. |

Advanced Analytical and Spectroscopic Exploration

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires more advanced analytical exploration.

A crucial next step is the determination of its three-dimensional structure through single-crystal X-ray diffraction . This technique would provide unambiguous confirmation of the connectivity and conformation of the molecule in the solid state, revealing precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings. mdpi.com This structural data is invaluable for validating theoretical models and understanding intermolecular interactions.

To further probe these interactions, Hirshfeld surface analysis can be employed. uctm.edu This computational tool, derived from X-ray diffraction data, allows for the visualization and quantification of intermolecular contacts (e.g., hydrogen bonds, π-π stacking), providing critical insights into the crystal packing and solid-state behavior of the material. uctm.edu

For potential applications in materials science, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be vital for characterizing the morphology, particle size, and microstructure of any synthesized nanoparticles, thin films, or composites derived from the compound. ntu.edu.sg

| Analytical Technique | Information Provided | Significance for Future Research |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, crystal packing. mdpi.com | Foundational data for understanding solid-state properties and validating computational models. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. uctm.edu | Elucidates the nature and strength of non-covalent forces governing crystal assembly. |

| Advanced Mass Spectrometry (e.g., ESI-MS, MALDI-MS) | High-resolution mass and fragmentation patterns. ntu.edu.sg | Confirms molecular identity and can be used to study complex formation in solution. |

| Electron Microscopy (SEM/TEM) | Surface morphology, particle size, and microstructure. ntu.edu.sg | Essential for characterizing the physical form of derived materials and coordination polymers. |

Deeper Theoretical Insights and Predictive Modeling

Computational chemistry offers powerful tools to complement experimental work, providing deeper insights into molecular properties and predicting behavior. Future research on this compound should leverage a suite of theoretical methods.

Density Functional Theory (DFT) calculations can serve as the cornerstone of this theoretical exploration. DFT can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate electronic properties such as the HOMO-LUMO energy gap, which is indicative of the molecule's reactivity and electronic transition behavior. researchgate.net

To understand the compound's interaction with light, Time-Dependent DFT (TD-DFT) calculations are essential. mdpi.com This method can predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands. researchgate.net Such studies are fundamental for designing molecules with specific photophysical properties, for instance, for use as fluorescent probes or in optical materials.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of bonding and electronic delocalization within the molecule, quantifying donor-acceptor interactions and intramolecular charge transfer. researchgate.net For investigating the compound's dynamic behavior or its potential interactions with biological targets, Molecular Dynamics (MD) simulations would be invaluable, allowing researchers to study conformational changes and binding modes over time. nih.govnih.gov

| Theoretical Method | Key Application | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Ground-state properties. | Optimized geometry, electronic structure (HOMO/LUMO), vibrational spectra. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited-state properties. | Prediction of UV-Vis absorption spectra and electronic transitions. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Electronic structure analysis. | Delocalization, intramolecular charge transfer, donor-acceptor interactions. researchgate.net |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and interactions. | Conformational flexibility, binding affinity to target proteins or materials. nih.gov |

Expansion into Novel Coordination Architectures and Material Systems

The structure of this compound, featuring accessible nitrogen atoms on both the pyridine and tetrazole rings, makes it an excellent candidate as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). This remains a largely unexplored avenue.

Systematic studies should be undertaken to react this ligand with a variety of transition metal ions (e.g., Cu(II), Zn(II), Cd(II), Co(II)) under different conditions (e.g., solvothermal synthesis). researchgate.netrsc.org The coordination versatility of the ligand could lead to a rich diversity of architectures, from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) frameworks. rsc.orgrsc.org

The resulting materials could exhibit a range of functional properties dependent on the choice of metal center and the final topology. For example, coordination polymers based on Zn(II) or Cd(II) are often fluorescent, and their luminescence properties could be tuned for sensing applications. rsc.orgrsc.org Complexes with paramagnetic metals like Co(II) or Cu(II) could display interesting magnetic behaviors. researchgate.net The porous nature of some frameworks could also be explored for applications in gas storage or heterogeneous catalysis.

| Metal Ion | Potential Coordination Geometry | Expected Material Property | Potential Application |

| Zn(II) / Cd(II) | Tetrahedral, Octahedral | Luminescence, Photoluminescence. rsc.orgrsc.org | Chemical sensors, optoelectronic devices. |

| Cu(II) | Square Planar, Distorted Octahedral | Catalytic activity, Magnetic properties. researchgate.net | Heterogeneous catalysis, magnetic materials. |

| Co(II) | Tetrahedral, Octahedral | Magnetic properties, Thermochromism. researchgate.net | Spin-crossover materials, smart devices. |

| Lanthanides (e.g., Eu(III), Tb(III)) | High coordination numbers | Strong, sharp luminescence (antenna effect). | Bio-imaging probes, lighting applications. |

Refined SAR Approaches for Molecular Design

To guide the development of this compound for specific applications, particularly in medicinal chemistry or materials science, a systematic Structure-Activity Relationship (SAR) study is essential. This involves the synthesis and evaluation of a curated library of analogs to understand how structural modifications influence a desired property.

A focused SAR campaign would involve systematically altering two key positions: the phenyl ring and the pyridine ring.

Phenyl Ring Modification: Introduce a variety of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the ortho, meta, and para positions. mdpi.com This would probe the effect of electronics and sterics on the target activity.

Pyridine Ring Modification: Introduce small substituents onto the pyridine ring to fine-tune its electronic properties and steric profile.

By correlating the structural changes with measured outcomes (e.g., biological activity, photophysical properties), a robust SAR model can be developed. nih.govchemrxiv.org This model would not only identify the key structural features required for optimal performance but also provide a predictive framework for the rational design of next-generation molecules with enhanced properties. The tetrazole ring itself is often used as a bioisostere for a carboxylic acid group, a strategy that can improve metabolic stability and absorption in drug candidates. mdpi.com Understanding how modifications elsewhere in the molecule complement this feature is a key goal of a refined SAR approach.

| Modification Site | Proposed Substituents | Rationale | Property to Investigate |

| Phenyl Ring (para-position) | -OCH₃, -N(CH₃)₂ (EDG) | Modulate electron density and potential for hydrogen bonding. | Biological activity, fluorescence quantum yield. |

| Phenyl Ring (meta-position) | -CF₃, -CN (EWG) | Alter electronic properties and dipole moment. | Receptor binding affinity, material conductivity. |

| Phenyl Ring (ortho-position) | -CH₃, -Cl | Introduce steric hindrance to control ring rotation (dihedral angle). | Conformational effects on activity, solid-state packing. |

| Pyridine Ring | -CH₃, -F | Fine-tune the pKa and coordination strength of the pyridine nitrogen. | Metal-ligand binding constants, catalytic efficiency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.